Cas no 1421458-61-8 (N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide)
![N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1421458-61-8x500.png)
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolecarboxamide, N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]-
- VU0546423-1
- N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide
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- インチ: 1S/C19H16N4O2S/c1-25-13-8-6-12(7-9-13)15-10-20-17(22-15)11-21-18(24)19-23-14-4-2-3-5-16(14)26-19/h2-10H,11H2,1H3,(H,20,22)(H,21,24)
- InChIKey: FZFCYLWLWHWJAQ-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCC2=NC=C(C3C=CC(=CC=3)OC)N2)=O)=NC2C=CC=CC1=2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 486
- トポロジー分子極性表面積: 108
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6381-6599-5μmol |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-10mg |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-10μmol |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-25mg |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-75mg |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-2mg |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-1mg |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-3mg |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-5mg |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6381-6599-20μmol |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide |
1421458-61-8 | 20μmol |
$79.0 | 2023-09-09 |
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamideに関する追加情報
Professional Introduction to N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide (CAS No. 1421458-61-8)
N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1421458-61-8, represents a novel molecular entity with a complex structural framework. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide features a benzothiazole core, which is flanked by an imidazole ring and a methoxy-substituted phenyl group. This arrangement contributes to the compound's unique electronic and steric properties, which are critical for its potential biological activity. The benzothiazole moiety is well-documented for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the inherent properties of heterocyclic compounds. The benzothiazole scaffold, in particular, has been extensively studied due to its ability to interact with biological targets in multiple ways. This compound's design incorporates elements that are expected to enhance its binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways.
One of the most compelling aspects of N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide is its potential as a lead compound for further derivatization. The combination of the imidazole ring and the methoxyphenyl group creates a versatile platform for chemical modification. Researchers can explore various synthetic strategies to introduce additional functional groups or alter the substitution patterns, thereby fine-tuning the compound's pharmacological profile.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. The structural features of N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide align well with this approach. The presence of both electron-donating and electron-withdrawing groups allows for precise control over the compound's reactivity and interaction with biological systems. This balance is crucial for achieving optimal therapeutic efficacy while minimizing side effects.
The benzothiazole core of this compound is particularly noteworthy due to its known bioactivity. Studies have demonstrated that benzothiazole derivatives exhibit a wide range of biological effects, making them valuable starting points for drug development. For instance, certain benzothiazole compounds have shown promise in treating neurological disorders by modulating neurotransmitter activity. The imidazole ring further enhances these properties by providing additional sites for molecular interaction.
The methoxyphenyl group in N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide adds another layer of complexity to its potential biological activity. This substituent can influence the compound's solubility, metabolic stability, and distribution within biological systems. By carefully selecting appropriate substitution patterns, researchers can optimize these properties to improve drug delivery and target specificity.
In the context of contemporary pharmaceutical research, N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide represents a cutting-edge candidate for further investigation. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with enhanced efficacy and reduced toxicity. As computational methods and high-throughput screening technologies continue to advance, compounds like this one are likely to play a pivotal role in future drug discovery efforts.
The synthesis of N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been instrumental in constructing the complex framework of this compound. These methods allow for efficient assembly of the heterocyclic rings and functional groups while maintaining high yields and purity.
Once synthesized, the characterization of N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide is critical for understanding its physical and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the compound's molecular structure and conformational preferences. These data are essential for validating synthetic success and guiding subsequent biological evaluations.
The pharmacological evaluation of N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide involves assessing its interaction with various biological targets relevant to human health. Initial studies may focus on evaluating its binding affinity to enzymes or receptors involved in disease pathways using computational modeling or experimental assays. These investigations can provide preliminary evidence of the compound's potential therapeutic value.
Further preclinical studies are necessary to assess the safety and efficacy of N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide before considering clinical trials. These studies may include pharmacokinetic profiling to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. Additionally, toxicological assessments will be conducted to evaluate any potential adverse effects associated with its use.
The integration of innovative technologies into drug discovery has significantly accelerated the development pipeline for novel therapeutics. Computational tools such as molecular docking simulations allow researchers to predict how N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,3-benzothiazole-2-carboxamide interacts with target proteins at an atomic level. These simulations can guide experimental design by identifying key interactions that contribute to its biological activity.
The versatility of N-{[4-(4-methoxyphenyl)-1H-imidazol-2-yll)methyl]-} erticalization strategies allows researchers to explore diverse chemical space efficiently . By leveraging combinatorial chemistry platforms or parallel synthesis techniques , multiple derivatives . This approach increases likelihood .
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